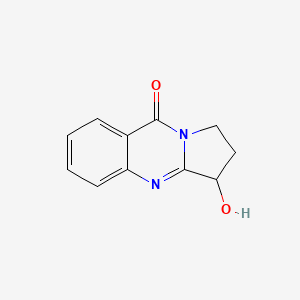
Vasicinone
Descripción general
Descripción
Vasicinone is a natural product found in Peganum nigellastrum, Nitraria sibirica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antitussive and Bronchodilator Effects
Vasicinone has been studied for its antitussive (cough suppressing) and bronchodilator properties. In experimental models, this compound demonstrated significant inhibition of cough frequency and prolonged cough latency in mice and guinea pigs when administered at various dosages. The results indicated that this compound's effects were comparable to those of codeine phosphate, a standard antitussive medication. The study also evaluated expectorant activity, showing that this compound significantly increased phenol red secretion in treated animals, suggesting potential for use in respiratory conditions .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced cell death. In SH-SY5Y neuroblastoma cells exposed to paraquat, this compound inhibited the activation of caspase cascades and reduced reactive oxygen species (ROS) generation. This protective effect was mediated through the regulation of key signaling pathways, including IGF-1R/PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and apoptosis .
Table 1: Neuroprotective Effects of this compound
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Cell Viability (%) | 100% | 85% (10 µM) |
| ROS Levels (DCF Fluorescence) | High | Significantly Reduced |
| Caspase Activity | High | Significantly Inhibited |
Anticancer Activity
This compound has shown promising anticancer properties, particularly against lung carcinoma cells (A549). Treatment with this compound resulted in significant reductions in cell viability, DNA fragmentation, and disruption of mitochondrial potential. The mechanism appears to involve apoptosis induction through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as cytochrome c and PARP .
Table 2: Anticancer Effects of this compound on A549 Cells
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 10 | 75% | Increased PARP |
| 30 | 50% | Increased Cytochrome c |
| 50 | 30% | DNA Fragmentation |
Antimicrobial and Antioxidant Properties
This compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases. Additionally, its antioxidant properties contribute to its protective effects against oxidative stress in cells .
Table 3: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
Propiedades
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















